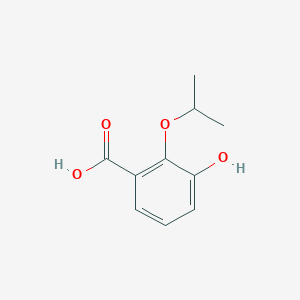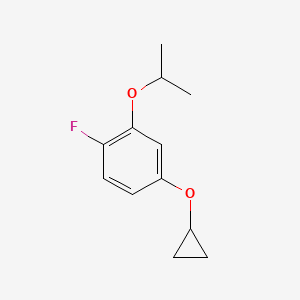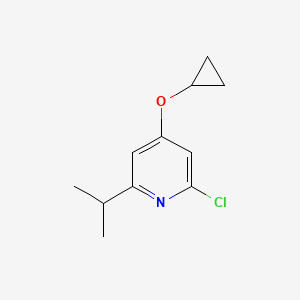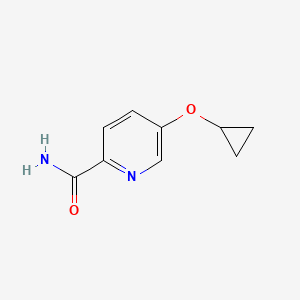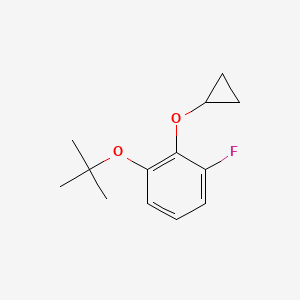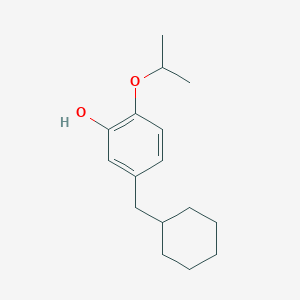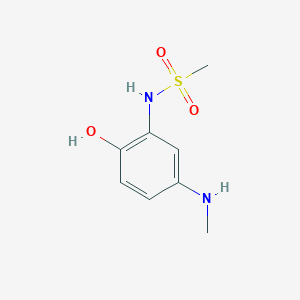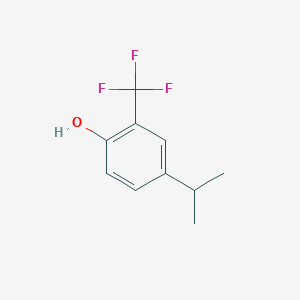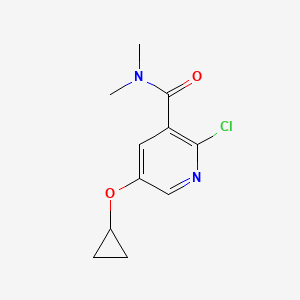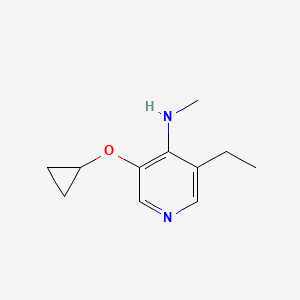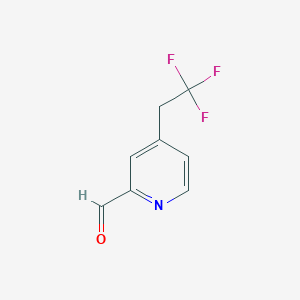
4-(2,2,2-Trifluoroethyl)pyridine-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,2,2-Trifluoroethyl)pyridine-2-carbaldehyde is an organic compound with the molecular formula C8H6F3NO It is a derivative of pyridine, where the 2-position is substituted with a carbaldehyde group and the 4-position is substituted with a trifluoroethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,2-Trifluoroethyl)pyridine-2-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 4-(2,2,2-Trifluoroethyl)pyridine with a suitable oxidizing agent to introduce the carbaldehyde group at the 2-position. For example, the oxidation of 4-(2,2,2-Trifluoroethyl)pyridine using reagents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions would be optimized for cost-effectiveness and yield. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,2,2-Trifluoroethyl)pyridine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: 4-(2,2,2-Trifluoroethyl)pyridine-2-carboxylic acid
Reduction: 4-(2,2,2-Trifluoroethyl)pyridine-2-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
4-(2,2,2-Trifluoroethyl)pyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals. Its trifluoroethyl group can enhance the metabolic stability and bioavailability of drug candidates.
Medicine: Research into its derivatives may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
Industry: It can be used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and agrochemicals
Wirkmechanismus
The mechanism of action of 4-(2,2,2-Trifluoroethyl)pyridine-2-carbaldehyde depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The trifluoroethyl group can enhance binding affinity and selectivity, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine-2-carbaldehyde: Similar structure but lacks the trifluoroethyl group.
4-(Trifluoromethyl)pyridine: Similar fluorinated pyridine derivative but with a trifluoromethyl group instead of trifluoroethyl.
2-Fluoropyridine: Another fluorinated pyridine derivative with a single fluorine atom at the 2-position
Uniqueness
4-(2,2,2-Trifluoroethyl)pyridine-2-carbaldehyde is unique due to the presence of both the trifluoroethyl and carbaldehyde groups. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H6F3NO |
|---|---|
Molekulargewicht |
189.13 g/mol |
IUPAC-Name |
4-(2,2,2-trifluoroethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H6F3NO/c9-8(10,11)4-6-1-2-12-7(3-6)5-13/h1-3,5H,4H2 |
InChI-Schlüssel |
YWKMOPSTAWLFCN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=C1CC(F)(F)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


